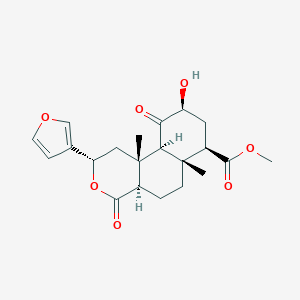

Salvinorin B

説明

Contextualization within Salvinorin Chemistry and Pharmacology

Salvinorin B is structurally classified as a diterpenoid furanolactone and is most recognized as the primary metabolite of Salvinorin A. wikipedia.orgnih.gov Salvinorin A is the principal psychoactive compound isolated from the plant Salvia divinorum. olemiss.eduacs.org In the body, the acetyl group at the C(2) position of Salvinorin A is rapidly hydrolyzed by serum esterases, yielding this compound, which has a hydroxyl group at this position. nih.govnih.gov This metabolic conversion is a key factor in the short duration of Salvinorin A's biological effects. nih.gov

From a pharmacological standpoint, this compound exhibits a significantly lower binding affinity and potency at the kappa-opioid receptor (KOR) compared to its precursor, Salvinorin A. nih.goviucr.org In fact, this compound is often considered to be biologically inactive or to have minimal KOR-mediated activity, with an EC50 value greater than 10,000 nM at opioid receptors. Research into the biosynthesis of these compounds within the glandular trichomes of Salvia divinorum suggests that this compound is the direct precursor to Salvinorin A. thieme-connect.com An O-acetyltransferase enzyme catalyzes the acetylation of this compound to form the pharmacologically active Salvinorin A. thieme-connect.com

While originally isolated from Salvia divinorum, this compound has also been detected in other plants of the same genus.

Table 1: Natural Occurrence of this compound in Salvia Species

| Species | This compound Content (μg/g of dry mass) |

|---|---|

| Salvia potentillifolia | 2352.0 |

| Salvia adenocaulon | 768.8 |

| Salvia absconditiflora | 402.2 |

Data sourced from Wikipedia. wikipedia.org

Significance of this compound as a Research Scaffold

The inherent instability of Salvinorin A, which is readily deactivated to this compound, presents a significant challenge for its development as a therapeutic agent. nih.govacs.org This has positioned this compound as a critical starting material, or scaffold, for the semi-synthesis of novel Salvinorin analogs. olemiss.eduwikipedia.org The primary goal of this research is to create derivatives with improved pharmacological profiles, including enhanced metabolic stability, increased potency, and greater receptor selectivity. frontiersin.org

Structure-activity relationship (SAR) studies have demonstrated that the C(2) position of the salvinorin molecule is a critical point for modification. nih.gov By replacing the labile ester group of Salvinorin A (or the hydroxyl group of this compound) with more stable chemical moieties, researchers have developed a variety of potent and selective KOR agonists. olemiss.edunih.gov

A prominent example is the creation of ether derivatives from this compound. Replacing the hydroxyl group at the C(2) position with an ether bond, which is much less susceptible to hydrolysis in vivo, leads to compounds with a longer duration of action. nih.gov Two of the most well-studied examples are this compound methoxymethyl ether (MOM-Sal B) and this compound ethoxymethyl ether (EOM SalB). wikipedia.orgwmich.edu These semi-synthetic analogs have demonstrated significantly increased potency and binding affinity at the KOR compared to the parent compound, Salvinorin A. iucr.orgwmich.eduwikipedia.org This strategic modification of the this compound scaffold has thus provided valuable tools for academic research into the function of the kappa-opioid receptor system. olemiss.edu

Table 2: Comparative In Vitro Activity of Salvinorin Compounds at the Kappa-Opioid Receptor (KOR)

| Compound | Modification from this compound | KOR Binding Affinity (Ki) | KOR Agonist Potency |

|---|---|---|---|

| Salvinorin A | Acetate (B1210297) group at C(2) | ~3-fold lower than MOM-Sal B nih.gov | ~7-fold less potent than MOM-Sal B nih.gov |

| This compound | Hydroxyl group at C(2) | Significantly reduced affinity | At least 60-fold less potent than Salvinorin A iucr.org |

| This compound methoxymethyl ether (MOM-Sal B) | Methoxymethyl ether at C(2) | 0.60 nM wikipedia.org | ~5-fold more potent than U50,488H nih.gov |

Data compiled from multiple research articles. nih.goviucr.orgwikipedia.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O7/c1-20-6-4-12-19(25)28-15(11-5-7-27-10-11)9-21(12,2)17(20)16(23)14(22)8-13(20)18(24)26-3/h5,7,10,12-15,17,22H,4,6,8-9H2,1-3H3/t12-,13-,14-,15-,17-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTMVAIOAAGYAR-CEFSSPBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)O)C)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)O)C)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465988 | |

| Record name | Salvinorin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92545-30-7 | |

| Record name | Salvinorin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092545307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salvinorin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALVINORIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HNB6FRT7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Enzymology of Salvinorin B

Elucidation of Precursor Roles: Salvinorin B as a Putative Intermediate

Research has firmly established this compound as a key intermediate, specifically the direct precursor to Salvinorin A. thieme-connect.comoup.com The structural relationship between the two compounds—differing only by an acetyl group at the C-2 position—strongly suggested a precursor-product relationship. Salvinorin A can be readily synthesized from this compound through a simple acetylation reaction, and conversely, the de-acetylation of Salvinorin A yields this compound. wikipedia.org

Metabolic studies and the co-localization of both Salvinorin A and this compound within the plant's specialized structures further support this role. oup.comoup.com The proposed biosynthetic pathway outlines a sequence where a series of enzymatic modifications to a diterpene scaffold leads to the formation of this compound. biorxiv.orgresearchgate.net This molecule then undergoes a final transformation to become the pharmacologically active Salvinorin A. researchgate.net The identification of this compound as the penultimate compound in this pathway was a crucial step in mapping the complete biosynthesis.

Enzymatic Transformations: Diterpenoid Specific O-Acetyltransferase Activity

The conversion of this compound to Salvinorin A is not a spontaneous event but a specific, enzyme-catalyzed reaction. The key enzyme responsible for this transformation is a diterpenoid-specific O-acetyltransferase. thieme-connect.comresearchgate.net This enzyme facilitates the transfer of an acetyl group from a donor molecule, acetyl-coenzyme A (acetyl-CoA), to the hydroxyl group at the C-2 position of the this compound molecule. thieme-connect.comnih.gov

Experiments using isolated glandular trichomes from Salvia divinorum have demonstrated this enzymatic activity directly. When these preparations were incubated with this compound and radioactively labeled acetyl-CoA ([14C]acetyl-CoA), the formation of labeled Salvinorin A was observed. thieme-connect.com This confirmed that the glandular trichomes contain the necessary acetyltransferase to catalyze the final step in Salvinorin A's biosynthesis. thieme-connect.comwsu.edu Further studies have focused on optimizing the conditions (e.g., pH, temperature) for this enzyme's activity and testing its specificity with various stereoisomers of this compound. thieme-connect.com

| Enzymatic Reaction | Substrate | Co-substrate | Enzyme | Product |

| Acetylation | This compound | Acetyl-CoA | Diterpenoid specific O-acetyltransferase | Salvinorin A |

Cellular and Subcellular Localization of Biosynthesis

The biosynthesis of salvinorins, including the formation of this compound, is highly compartmentalized within the Salvia divinorum plant. The primary sites of both synthesis and accumulation are specialized structures known as peltate glandular trichomes. thieme-connect.comoup.comoup.com These trichomes are predominantly located on the outer (abaxial) surface of the plant's leaves. thieme-connect.combiorxiv.org

Chemical analysis of different plant parts and of leaves with their trichomes removed revealed that salvinorins are only present where these glands are found. oup.com This localization suggests that the entire biosynthetic machinery, from the initial precursor molecules to the final products like Salvinorin A and its precursor this compound, is contained within these trichomes. oup.com While the trichomes are the cellular location, the initial steps of diterpenoid biosynthesis in plants are known to occur within plastids, organelles inside the plant cells. oup.com From there, the intermediates are further processed by enzymes located in other subcellular compartments within the trichome cells.

| Location | Description | Significance |

| Organism | Salvia divinorum | The primary natural source of this compound. wikipedia.org |

| Organ | Leaves | Main site of salvinorin accumulation. oup.com |

| Cellular Structure | Peltate Glandular Trichomes | Exclusive site of salvinorin biosynthesis and storage. thieme-connect.comoup.com |

| Subcellular Organelle | Plastids | Site of the initial steps of the isoprenoid pathway. oup.com |

Isoprenoid Pathway Involvement: Non-Mevalonate Pathway and Deoxyxylulose Phosphate Pathway

All terpenoids in plants, including the diterpenoid skeleton of this compound, are built from five-carbon isoprenoid precursor units: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov Plants utilize two distinct pathways to produce these precursors: the mevalonate (B85504) (MVA) pathway and the non-mevalonate pathway (MEP), also known as the 1-deoxy-D-xylulose-5-phosphate (DOXP) pathway. wikipedia.orgnih.gov

Isotopic labeling studies have conclusively shown that the biosynthesis of the salvinorin backbone proceeds via the MEP/DOXP pathway, which is common for diterpenoid metabolism occurring in plastids. wikipedia.orgnih.govnih.gov In these experiments, Salvia divinorum cultures were fed with labeled glucose ([1-13C]-glucose) and 1-deoxy-D-xylulose. nih.govnih.gov Subsequent analysis of the isolated Salvinorin A and this compound showed an incorporation pattern of the isotopes that is consistent only with the MEP/DOXP pathway. nih.gov This pathway begins with pyruvate (B1213749) and D-glyceraldehyde 3-phosphate, intermediates of glycolysis, to form 1-deoxy-D-xylulose 5-phosphate. wikipedia.org This is then converted through a series of steps into IPP and DMAPP, which are assembled to create the 20-carbon precursor, geranylgeranyl diphosphate (B83284) (GGPP), from which the clerodane scaffold of this compound is derived. oup.comwikipedia.org

Genetic and Molecular Basis of Biosynthesis, including Cytochrome P450 Enzymes

The intricate, multi-step synthesis of this compound from the universal diterpene precursor GGPP is orchestrated by a series of specialized enzymes encoded by specific genes. The first committed step is catalyzed by a class II diterpene synthase (diTPS) named Salvia divinorum clerodienyl diphosphate synthase (SdCPS2). oup.comacs.org This enzyme cyclizes GGPP to form kolavenyl diphosphate (KPP), establishing the characteristic neoclerodane carbon skeleton of the salvinorins. acs.orgacs.org

Following the initial cyclization, a series of oxidative modifications are required to decorate the neoclerodane core. This is primarily the role of a diverse family of enzymes known as cytochrome P450 monooxygenases (CYPs). biorxiv.orgnih.gov Several specific CYPs involved in the salvinorin pathway have been identified from the transcriptomes of S. divinorum trichomes:

SdCS (CYP76AH39) : This enzyme converts kolavenol (B1673748) (the dephosphorylated form of KPP) into a dihydrofuran neoclerodane, forming a key structural feature of the molecule. acs.orgacs.org

CYP728D26 and CYP728D25 : These CYPs are also implicated in the pathway, with CYP728D26 catalyzing oxygenation at the C18 position and CYP728D25 showing C1-hydroxylation activity on the clerodane backbone. nih.gov

O-methyltransferase : Labeling studies have also indicated the involvement of an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, which is responsible for methylating the C-4 carboxyl group early in the pathway. researchgate.netnih.govnih.gov

These biosynthetic genes are often found clustered together in the plant's genome, forming biosynthetic gene clusters (BGCs) that allow for the coordinated regulation of the pathway. biorxiv.org

| Enzyme/Enzyme Class | Gene/Identifier | Function in Pathway |

| Clerodienyl Diphosphate Synthase | SdCPS2 | Catalyzes the first committed step: cyclization of GGPP to Kolavenyl Diphosphate (KPP). oup.comacs.org |

| Crotonolide G Synthase | SdCS (CYP76AH39) | A Cytochrome P450 that forms the dihydrofuran ring. acs.orgacs.org |

| Cytochrome P450 | CYP728D26 | Catalyzes C18 oxygenation of the clerodane skeleton. nih.gov |

| Cytochrome P450 | CYP728D25 | Catalyzes C1-hydroxylation of the clerodane backbone. nih.gov |

| O-methyltransferase | - | Methylates the C-4 carboxyl group. nih.govnih.gov |

| O-acetyltransferase | - | Catalyzes the final step: acetylation of this compound to Salvinorin A. thieme-connect.comresearchgate.net |

Molecular Pharmacology of Salvinorin B Analogs at Kappa Opioid Receptors Kors

KOR Ligand Binding and Functional Activity Profiles

The functional activity of Salvinorin B analogs at the KOR is primarily assessed through in vitro assays that measure their ability to activate G-protein signaling. One of the most common methods is the [³⁵S]GTPγS binding assay, which quantifies the agonist-induced exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit of the G-protein.

Several this compound analogs have demonstrated high potency and efficacy as KOR agonists. For instance, 2-methoxymethyl-Salvinorin B (MOM-Sal B) acts as a full agonist at the KOR in [³⁵S]GTPγS binding assays and is approximately five- and seven-fold more potent than U-50,488H and Salvinorin A, respectively. researchgate.net Similarly, 2-ethoxymethyl ether this compound (EOM Sal B) is a full KOR agonist with a significantly higher potency than Salvinorin A, showing an ED₅₀ of 0.65 nM compared to 40 nM for Salvinorin A in GTP-γS assays. nih.gov

Other analogs, such as Mesyl Sal B, are also full agonists at the KOR in vitro. mdpi.com In contrast, some analogs exhibit partial agonism. For example, SalA-VS-07 displays partial agonism with a reduced efficacy of 48% compared to the standard agonist U-69,593. acs.org The C-2 analog, β-tetrahydropyran Sal B, is a full agonist with binding affinity and efficacy comparable to Salvinorin A. nih.gov

The following table summarizes the in vitro efficacy and potency of selected this compound analogs at the KOR:

| Compound | Efficacy (Eₘₐₓ, % of U-69,593) | Potency (EC₅₀, nM) | Reference |

| SalA-VS-07 | 48% | - | acs.org |

| SalA-VS-08 | 108% | - | acs.org |

| EOM Sal B | Full Agonist | 0.65 | nih.gov |

| β-THP Sal B | Full Agonist | 60 | nih.gov |

| MOM-Sal B | Full Agonist | - | researchgate.net |

| Mesyl Sal B | Full Agonist | - | mdpi.com |

| 16-BrSalA | 108% (relative to U50,488) | 2.4 | mdpi.com |

EC₅₀ values represent the concentration of the analog required to elicit 50% of its maximal effect.

The concept of biased agonism, or functional selectivity, posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. acs.org At the KOR, the two primary signaling cascades involve G-protein activation and β-arrestin recruitment. nih.gov It is hypothesized that the therapeutic effects of KOR agonists are primarily mediated by G-protein signaling, while adverse effects like dysphoria and sedation may be linked to the β-arrestin pathway. mdpi.comnih.gov

Several this compound analogs have been identified as G-protein biased agonists. For instance, Sal-VS-07 and Sal-VS-08 demonstrate a clear bias towards G-protein signaling, as they effectively activate G-proteins but fail to recruit β-arrestin2. acs.org Similarly, 16-bromo salvinorin A (16-BrSalA) exhibits a greater G-protein signaling bias compared to Salvinorin A. mdpi.com The G-protein-biased KOR agonist RB-64, a C2 thiocyanatoacetate analog, is thought to exert its biased signaling through a proposed covalent adduction at the binding site. transpopmed.orgacs.org

The table below highlights the signaling bias of some this compound analogs:

| Compound | Signaling Bias | Notes | Reference |

| Sal-VS-07 | G-protein biased | Failed to induce β-arrestin2 recruitment. | acs.org |

| Sal-VS-08 | G-protein biased | Failed to induce β-arrestin2 recruitment. | acs.org |

| 16-BrSalA | G-protein biased | Greater G-protein bias compared to Salvinorin A. | mdpi.com |

| RB-64 | G-protein biased | Proposed covalent adduction at the binding site. | transpopmed.orgacs.org |

| EOM Sal B | G-protein biased | - | nih.gov |

Agonist-induced receptor internalization is a crucial mechanism for regulating receptor signaling and sensitivity. This process is often mediated by β-arrestin. frontiersin.org Studies have shown that different KOR agonists can induce varying degrees of receptor internalization.

While Salvinorin A is a potent activator of KOR-mediated G-protein signaling, its ability to induce receptor internalization is relatively weak compared to other agonists like U-50,488. frontiersin.orgnih.gov Some this compound analogs, however, have been shown to promote KOR internalization. For example, MOM-Sal B was found to be the most potent among the tested kappa agonists (including U-50,488H and Salvinorin A) in causing KOR internalization or down-regulation in Chinese hamster ovary cells. researchgate.net In another study, MOM-SalB was shown to induce KOR internalization in the ventral tegmental area of the brain. nih.gov

Receptor Selectivity and Polypharmacology

A key characteristic of many this compound analogs is their high selectivity for the KOR over other opioid receptor subtypes (mu and delta) and a wide range of other receptors. frontiersin.orgacs.org This selectivity is a desirable trait for therapeutic agents, as it can minimize off-target effects.

For example, SalA-VS-07 and SalA-VS-08 are highly selective for the KOR. acs.org MOM-Sal B also demonstrates high selectivity for the KOR. nih.gov However, some modifications to the salvinorin scaffold can alter receptor selectivity. For instance, herkinorin, an analog with a modification at the C2 position, exhibits increased affinity for the mu-opioid receptor (MOR), making it a dual KOR/MOR agonist. transpopmed.org Similarly, kurkinorin, another analog, is highly selective for the MOR. acs.org

Molecular Mechanisms of KOR Activation

Activation of the KOR by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the activation of pertussis toxin-sensitive Gαi/o proteins. nih.gov This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of the secondary messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The dissociated Gβγ subunits can also modulate various ion channels, including Ca²⁺ and K⁺ channels. nih.gov

Beyond the canonical G-protein pathway, KOR activation can also trigger the mitogen-activated protein kinase (MAPK) signaling cascades, which include extracellular signal-regulated kinase (ERK1/2), p38, and c-Jun N-terminal kinases (JNK). mdpi.comnih.gov The activation of these pathways can be both G-protein-dependent and β-arrestin-dependent. For instance, early-phase ERK1/2 activation (5–15 minutes) is generally G-protein-dependent, while late-phase activation (~2 hours) is often β-arrestin-dependent. mdpi.com

Studies with this compound analogs have provided insights into these signaling pathways. For example, MOM-Sal B stimulation of the KOR results in only "early phase" ERK1/2 phosphorylation, suggesting a G-protein-dependent mechanism. nih.gov 16-BrSalA has also been shown to increase the early phase activation of ERK1/2 and p38 in a KOR-dependent manner. mdpi.com

Protein-Protein Interactions (e.g., Dopamine (B1211576) Transporter Oligomerization)

Recent research has illuminated the intricate relationship between kappa opioid receptors (KORs) and the dopamine transporter (DAT), particularly in the context of Salvinorin A and its analogs. Studies have shown that KORs and DAT can form oligomeric complexes within the cell membrane. mdpi.comnih.gov This physical association is not static; the activation of KORs by agonists can influence the formation and stability of these complexes. nih.gov

Specifically, the potent KOR agonist Salvinorin A has been demonstrated to increase the interaction between KORs and DAT. mdpi.com This enhanced association is functionally significant, leading to an increase in the rate of dopamine uptake by the transporter. mdpi.comnih.gov Co-immunoprecipitation and bioluminescence resonance energy transfer (BRET) studies have provided direct evidence for the existence of DAT-KOR complexes in living cells. nih.gov The exposure of these cells to Salvinorin A resulted in a rapid and significant increase in the FRET (Förster resonance energy transfer) signal, indicating that KOR activation promotes the formation of these protein complexes. nih.gov This interaction appears to be a key mechanism by which KOR agonists modulate dopamine signaling in the brain. nih.govfrontiersin.org The modulation of DAT function by KOR agonists is not universal across all monoamine transporters; for instance, Salvinorin A was found to decrease the activity of the serotonin (B10506) transporter (SERT) while having no effect on the norepinephrine (B1679862) transporter (NET). nih.gov

The functional consequence of this KOR-DAT interaction is a potentiation of dopamine re-uptake, which in turn is thought to contribute to the characteristic effects of many KOR agonists, such as a reduction in the rewarding effects of substances like cocaine. mdpi.comfrontiersin.org The ability of KOR agonists to decrease dopamine levels in key brain regions like the nucleus accumbens is a well-documented phenomenon that underlies their potential as therapeutic agents for addiction. mdpi.comrockefeller.edu

Neurobiological Substrates of KOR Modulation

The modulation of the kappa opioid receptor (KOR) system by this compound and its analogs has profound effects on various neurobiological substrates, primarily through the regulation of dopamine neurotransmission. Activation of KORs generally leads to a decrease in dopamine levels in brain regions associated with reward and motivation, such as the nucleus accumbens and the ventral tegmental area. mdpi.comrockefeller.edu This reduction in dopamine is considered a primary mechanism for the anti-addictive and aversive effects observed with many KOR agonists. mdpi.comrockefeller.edu

Beyond direct interactions with the dopamine system, KOR activation by Salvinorin analogs influences intracellular signaling pathways. For example, the KOR-linked extracellular signal-regulated kinase (ERK1/2) pathway has been identified as a crucial mediator of the effects of Salvinorin A on DAT function. nih.govrockefeller.edu The activation of ERK1/2 appears to be necessary for the Salvinorin A-induced increase in dopamine transporter activity. rockefeller.edu Interestingly, some this compound analogs, such as 2-methoxymethyl-salvinorin B, have been shown to elicit sustained activation of ERK1/2, which has been linked to effects like astrocyte proliferation. frontiersin.org

The neurobiological effects of KOR modulation are not limited to the dopamine system. There is evidence that KOR activation can also influence other neurotransmitter systems, including the serotonin system. mdpi.com Furthermore, the widespread expression of KORs in various brain regions, including the cortex, limbic areas, and hypothalamus, suggests that the neurobiological consequences of their activation by this compound analogs are complex and multifaceted, impacting mood, motivation, and perception. transpopmed.orgabcam.com

Interactive Data Table: Salvinorin Analogs and their KOR Pharmacology

| Compound | KOR Affinity (Ki, nM) | Functional Activity | Notable Characteristics |

| This compound methoxymethyl ether (MOM Sal B) | 0.60 | Potent Agonist | Longer duration of action than Salvinorin A. wikipedia.orgresearchgate.net |

| Mesyl Sal B | Not specified | Potent & Selective Agonist | Attenuates cocaine-induced hyperactivity with fewer aversive side effects than Salvinorin A. mdpi.com |

| β-Tetrahydropyran this compound (β-THP SalB) | Similar to Salvinorin A | Agonist | Long-lasting analgesic and anti-inflammatory effects. mdpi.comdovepress.com |

| Ethoxymethyl ether this compound (EOM Sal B) | Not specified | Potent & Selective Agonist | Increased metabolic stability and duration of effects compared to Salvinorin A. nih.govfrontiersin.org |

Structure Activity Relationship Sar Studies of Salvinorin B Derivatives

Core Neoclerodane Diterpene Scaffold Contributions to KOR Interaction

The interaction of salvinorin analogues with the KOR is fundamentally governed by the rigid, highly oxidized trans-fused 6/6/6 ring system of the neoclerodane scaffold. nih.gov Structure-activity relationship (SAR) studies and molecular modeling have identified several key features of this core structure as critical for KOR binding and activation. The C-2 position, in particular, is considered a critical pharmacophore for KOR interaction. transpopmed.orgfrontiersin.org

Key binding interactions are believed to occur between the KOR and specific functionalities on the salvinorin scaffold. mdpi.com These include hydrogen bonds involving the C1-carbonyl and C2-substituent with tyrosine residues (Y312 and Y313) in the receptor's binding pocket. mdpi.com Furthermore, the furan (B31954) ring at C-12 and the methyl ester at C-4 are also essential for high-affinity binding and efficacy. frontiersin.orgbenchchem.com Computational models suggest the KOR can accommodate the furan oxygen and the C-4 methoxycarbonyl group. frontiersin.orgmdpi.com Modifications at other sites, such as the C-17 lactone, typically lead to a significant reduction or complete loss of affinity for opioid receptors. researchgate.net This underscores the specific and crucial role of the intact neoclerodane core in orienting the key interacting groups for effective KOR agonism.

Impact of C-2 Substitutions on Pharmacological Profiles

The C-2 position of the salvinorin scaffold is the most extensively studied site for modification, as the acetate (B1210297) ester of Salvinorin A is the primary point of metabolic instability. transpopmed.orgnih.govmdpi.com Replacing this labile group with more stable moieties has led to the development of analogues with significantly altered pharmacological profiles, including enhanced potency and duration of action. frontiersin.orgresearchgate.net

Replacing the C-2 acetate with various ether linkages has proven to be a highly successful strategy for improving both metabolic stability and KOR agonism. These alkoxyalkyl ether substitutions prevent hydrolysis by esterases, which is the main metabolic pathway for the deactivation of Salvinorin A to Salvinorin B. nih.govbenchchem.com

Methoxymethyl Ether this compound (MOM-Sal-B) : This derivative shows a marked improvement in pharmacological properties compared to Salvinorin A. It binds to the KOR with approximately threefold higher affinity than Salvinorin A and is five- to seven-fold more potent in functional assays. benchchem.comresearchgate.net The enhanced potency is attributed to putative synergistic binding interactions involving the additional oxygen atom in the ether substituent. frontiersin.org MOM-Sal-B is a full KOR agonist with a significantly longer duration of action in vivo. researchgate.netresearchgate.net

Ethoxymethyl Ether this compound (EOM-Sal-B) : EOM-Sal-B is among the most potent and selective KOR agonists reported. nih.gov It displays a higher binding affinity and is approximately 60 times more potent at the KOR than Salvinorin A in GTP-γS binding assays. nih.gov This modification enhances metabolic stability, leading to a prolonged half-life. benchchem.comfrontiersin.org Like MOM-Sal-B, it is a full KOR agonist. nih.gov

Isopropoxymethyl Ether this compound : Further enlargement of the alkoxy group at the C-2 position, as seen with the isopropoxymethyl ether derivative, generally leads to a reduction in activity compared to the smaller methoxy (B1213986) and ethoxy variations. nih.gov

| Compound | KOR Binding Affinity (Ki, nM) | KOR Functional Potency (EC50, nM) | Relative Potency vs. Salvinorin A |

|---|---|---|---|

| Salvinorin A | 1.8 - 7.4 | 17 - 40 | 1x |

| This compound | >1000 | >10,000 | Inactive |

| Methoxymethyl Ether this compound (MOM-Sal-B) | 0.6 | 0.019 - 0.6 | ~7x more potent |

| Ethoxymethyl Ether this compound (EOM-Sal-B) | 0.32 - 3.1 | 0.14 - 0.65 | ~60x more potent |

Data sourced from references nih.govfrontiersin.orgbenchchem.comresearchgate.netresearchgate.net. Values can vary between different assays and laboratories.

Beyond simple ethers, a wide array of other functional groups have been introduced at the C-2 position to probe the SAR of the salvinorin scaffold.

2-Alkyl-2-Methoxymethyl Ethers : To explore the three-dimensional space at the C-2 position, alkyl groups have been installed in addition to the methoxymethyl ether. The introduction of a methyl group to create 2-methyl-2-methoxymethyl-salvinorin ether resulted in a potent full KOR agonist with potency comparable to Salvinorin A. nih.gov A key advantage of this modification is the elimination of the labile ester moiety, which enhances stability. nih.gov However, increasing the size of the alkyl substituent generally leads to a decrease in both binding affinity and potency. nih.gov

Spirobutyrolactone Derivatives : Replacing the C-2 acetate with a spirobutyrolactone ring creates a conformationally restricted analogue. nih.gov This derivative was found to have a potency and selectivity similar to Salvinorin A (EC50 = 0.6 nM at KOR). nih.gov Importantly, it demonstrated greater resistance to metabolic degradation in liver microsomes, indicating enhanced stability. nih.gov

Malonate Derivatives : The addition of functional groups capable of acting as Michael acceptors, such as in methyl this compound-2-O-malonate, has also been explored. frontiersin.orgontosight.ai These modifications aim to create derivatives with unique pharmacological profiles by altering receptor interaction and signaling. frontiersin.org

| Compound/Modification | KOR Binding Affinity (Ki, nM) | KOR Functional Potency (EC50, nM) | Key Finding |

|---|---|---|---|

| Salvinorin A | ~1.9 | ~1.0 | Reference compound |

| 2-methyl-2-methoxymethyl-salvinorin ether | Comparable to Salvinorin A | ~1.0 | Full agonist with enhanced stability due to lack of ester. nih.gov |

| Spirobutyrolactone at C-2 | Not reported | 0.6 | Retains potency of Salvinorin A with improved metabolic stability. nih.gov |

| β-tetrahydropyran this compound | 6.2 | 60 | Full agonist with similar binding but lower efficacy compared to Salvinorin A. nih.gov |

Data sourced from references nih.govnih.govnih.gov. Values can vary between different assays and laboratories.

Influence of Other Structural Sites on Receptor Affinity and Efficacy

While the C-2 position is a primary focus for modification, other sites on the neoclerodane scaffold also play a role in receptor affinity and efficacy. Structural changes at the C-4 position present significant challenges, as the chemical conditions required often lead to epimerization at the C-8 position, which is detrimental to activity. frontiersin.org A total loss of KOR binding affinity (Ki > 1000 nM) was reported for analogues with simple methyl or propyl ester modifications at C-4. frontiersin.org

Modifications to the furan ring at C-12 have also been explored. For instance, replacing the furan with other heterocyclic rings can alter receptor interaction. nih.gov Additionally, substitutions on the furan ring itself, such as at the C-22 position, have been shown to enhance potency and selectivity for the KOR. benchchem.com The introduction of a thiocyanate (B1210189) group at C-22 yielded an analogue that was a sub-nanomolar agonist, representing one of the most potent KOR agonists identified. nih.gov

Stereochemical Considerations and Scaffold Stability (e.g., C8 Epimerization)

The stereochemistry of the salvinorin scaffold is critical for its biological activity. A significant liability of the natural product is its instability under mildly basic conditions, which causes epimerization at the C-8 carbon. nih.gov This process converts the natural compound into its 8-epi-salvinorin isomer. researchgate.net

Chemical Synthesis and Analog Development from Salvinorin B

Semi-Synthesis Strategies from Natural Salvinorin Precursors

The principal route to Salvinorin B for semi-synthetic work begins with Salvinorin A, the main active compound isolated from the leaves of the Salvia divinorum plant. mdpi.comnih.gov this compound is produced through the deacetylation of Salvinorin A, a hydrolysis reaction that removes the acetyl group at the C-2 position, replacing it with a hydroxyl group. mdpi.comnih.gov This conversion is significant because this compound itself has a much lower affinity for the KOR compared to Salvinorin A, highlighting the critical role of the C-2 substituent for biological activity. nih.govnih.gov

This deacetylation step, however, presents a chemical challenge. The process can induce epimerization at the C-8 position, leading to a mixture of isomers and potentially complicating the purification and biological assessment of subsequent analogs. nih.govnih.gov Despite this, this compound remains a vital precursor. It serves as a readily available scaffold for introducing a wide variety of functional groups at the C-2 position, a strategy extensively used to explore the structure-activity relationships (SAR) of this compound class. nih.govnih.gov Chemists utilize this compound as the foundational block to build new molecules, aiming to enhance metabolic stability and modulate pharmacological effects. nih.govfrontiersin.org

Synthetic Methodologies for Novel this compound Analogs

A variety of synthetic methods have been developed to modify the C-2 hydroxyl group of this compound, leading to diverse libraries of novel analogs. These methodologies primarily focus on forming new ester or ether linkages.

One common approach involves the esterification of this compound with various carboxylic acids. For instance, α,β-unsaturated esters have been synthesized by reacting this compound with the corresponding α,β-unsaturated carboxylic acids in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method has been used to produce analogs like 2-O-cinnamoylthis compound in high yields. nih.gov Another esterification technique involves reacting this compound with acryloyl chlorides in the presence of a base such as triethylamine. nih.gov

Similarly, amino acid-containing analogs have been synthesized from this compound. nih.gov In this procedure, N-Fmoc-protected amino acids are coupled to the C-2 hydroxyl group using N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate (B81430) (TBTU) as a coupling reagent and N-methylmorpholine as a catalyst. nih.gov The N-Fmoc protecting group is subsequently removed using piperidine (B6355638) to yield the final amino acid-salvinorin B conjugates. nih.gov

Ether analogs have also proven to be of significant interest. For example, this compound methoxymethyl ether (MOM-Sal B) is prepared from this compound and has shown increased potency and a longer duration of action compared to Salvinorin A. nih.govwikipedia.org Another key analog, Ethoxymethyl ether this compound (EOM SalB), is also synthesized by modifying the C-2 position, resulting in a compound with enhanced metabolic stability and binding affinity. frontiersin.orgnih.gov

| Analog Class | Synthetic Method | Reagents | Example Product | Reference |

| α,β-Unsaturated Esters | Steglich Esterification | α,β-unsaturated carboxylic acid, DCC, DMAP | 2-O-cinnamoylthis compound | nih.gov |

| α,β-Unsaturated Esters | Acylation | Acryloyl chloride, Triethylamine | 2-O-acryloylthis compound | nih.gov |

| Amino Acid Conjugates | Peptide Coupling | N-Fmoc-amino acid, TBTU, N-methylmorpholine | This compound C-2 Valine ester | nih.gov |

| Ethers | Etherification | (Varies) | This compound methoxymethyl ether | wikipedia.org |

Design Principles for Modulating Pharmacodynamic Properties

The development of this compound analogs is guided by specific design principles aimed at optimizing their pharmacodynamic properties, primarily their interaction with the kappa-opioid receptor (KOR). Structure-activity relationship (SAR) studies have consistently shown that the C-2 position is a critical "hotspot" for modulating activity. nih.govresearchgate.net

A key principle is that the substituent at the C-2 position must function as a hydrogen bond acceptor to ensure high potency at the KOR. acs.orgnih.gov This explains why Salvinorin A (with its C-2 acetoxy group) is highly potent, while this compound (with its C-2 hydroxyl group) is largely inactive. nih.gov Therefore, synthetic efforts focus on reintroducing a suitable hydrogen bond-accepting moiety at this position.

The size and lipophilicity of the C-2 substituent are also crucial. Studies with amino acid conjugates revealed that bulky or aromatic residues diminish or abolish activity, whereas smaller, more constrained lipophilic groups tend to result in the highest binding affinity and potency. nih.gov For example, the analog containing valine displayed high affinity and full agonist activity at the KOR. nih.gov

Another major design goal is to improve metabolic stability. The C-2 acetate (B1210297) of Salvinorin A is rapidly hydrolyzed by esterases in the body to the inactive this compound, leading to a very short duration of action. nih.govnih.gov By replacing this labile ester with more robust ether linkages, such as in Ethoxymethyl ether this compound (EOM SalB) and 2-methoxymethyl-Salvinorin B (MOM-Sal B), researchers have successfully created analogs with increased metabolic stability, higher potency, and a significantly longer duration of action in vivo. nih.govfrontiersin.orgnih.gov

Furthermore, modifying the C-2 position can influence the functional selectivity, or "bias," of the ligand. EOM SalB, for instance, has been shown to be a G-protein biased agonist. frontiersin.orgnih.gov This means it preferentially activates the G-protein signaling pathway over the β-arrestin recruitment pathway, a characteristic that is often associated with a reduction in KOR-mediated side effects. nih.gov This principle of "biased agonism" is a leading strategy in the development of safer opioid therapeutics.

| Analog | C-2 Modification | Key Pharmacodynamic Finding | Reference |

| 2-methoxymethyl-Salvinorin B (MOM-Sal B) | Methoxymethyl ether | Increased potency and longer duration of action than Salvinorin A. | nih.gov |

| Ethoxymethyl ether this compound (EOM SalB) | Ethoxymethyl ether | Increased metabolic stability, potency, and G-protein bias. | frontiersin.orgnih.gov |

| This compound C-2 Valine Ester | Valine amino acid ester | High affinity and full KOR agonist activity; demonstrates importance of substituent size. | nih.gov |

| 16-Bromo Salvinorin A | Furan (B31954) ring modification | G-protein biased agonist. | mdpi.com |

Challenges and Advancements in this compound Scaffold Synthesis

While semi-synthesis from this compound is productive, significant challenges are inherent to the salvinorin scaffold, which have spurred advancements in total synthesis. The two primary difficulties are the structural complexity and the chemical instability of the molecule. nih.govnih.gov

The salvinorin core is a dense, highly oxidized, trans-fused polycyclic system with seven stereocenters, making its de novo synthesis a formidable task. nih.gov A major point of instability is the C-8 stereocenter, which is prone to epimerization to the less active isomer under both acidic and basic conditions. nih.govacs.org This lability complicates synthesis, purification, and biological testing. nih.gov Furthermore, the natural scaffold has metabolic liabilities beyond the C-2 acetate, including potential oxidation of the furan ring and opening of the lactone ring. nih.gov

Early total syntheses, such as the one accomplished by the Evans group, were lengthy (29 steps) and did not overcome the inherent C-8 epimerization problem. nih.gov These initial routes were crucial for confirming the structure but were not practical for generating diverse analogs.

More recent advancements have focused on developing shorter, more efficient, and more flexible synthetic routes that can also address the scaffold's instability. A significant breakthrough is a concise, asymmetric total synthesis (9 steps) that provides access to the salvinorin chemical space. acs.orgchemrxiv.org This route utilizes a sterically demanding organocatalyst to control a key Robinson annulation step, a reaction that had been problematic in earlier approaches. nih.govchemrxiv.org This strategy not only allows for the divergent production of a focused library of analogs but has also yielded compounds with improved stability, potency, and KOR selectivity compared to Salvinorin A itself. acs.org Such synthetic innovations are critical for moving beyond the limitations of the natural product and systematically exploring the therapeutic potential of the salvinorin chemotype. nih.gov

Preclinical Efficacy Studies of Salvinorin B Analogs in Disease Models

Neurological Disorders

The unique mechanism of action of Salvinorin B analogs, primarily as KOR agonists, has prompted significant research into their potential for treating a range of neurological conditions.

Remyelination Promotion in Demyelinating Conditions (e.g., Multiple Sclerosis Models)

Multiple sclerosis (MS) is a debilitating autoimmune disease characterized by demyelination and neuroinflammation in the central nervous system. frontiersin.orgnih.gov Current treatments primarily target the immune system, but there is a critical need for therapies that can promote remyelination and functional recovery. wgtn.ac.nz The kappa opioid receptor (KOR) has emerged as a promising target for such therapies. nih.govnih.govresearchgate.net

Preclinical studies utilizing mouse models of MS, such as experimental autoimmune encephalomyelitis (EAE) and cuprizone-induced demyelination, have demonstrated the potential of this compound analogs in promoting remyelination. frontiersin.orgnih.govnih.govresearchgate.net

One notable analog, Ethoxymethyl ether this compound (EOM SalB) , has shown significant efficacy. frontiersin.orgnih.govnih.govresearchgate.net In the EAE model, treatment with EOM SalB was more effective than the traditional KOR agonist U50,488 in promoting functional recovery. researchgate.net Furthermore, in the cuprizone-induced demyelination model, EOM SalB administration led to an increase in the number of mature oligodendrocytes, the cells responsible for producing myelin, as well as an increase in the number of myelinated axons and the thickness of the myelin sheath in the corpus callosum. frontiersin.orgnih.govresearchgate.net These findings suggest that EOM SalB and other this compound analogs could be a promising avenue for developing remyelinating therapies for diseases like MS. frontiersin.orgnih.gov

A recent study further expanded on these findings, showing that several Salvinorin A analogues, including β-tetrahydropyran this compound , ethoxymethyl ether this compound , and Mesyl Sal B , effectively decreased disease severity in the EAE model in a KOR-dependent manner and led to a greater percentage of recovery compared to U50,488. wgtn.ac.nz In the cuprizone (B1210641) model, both nalfurafine (B1239173) and ethoxymethyl ether this compound increased the number of mature oligodendrocytes and myelinated axons. wgtn.ac.nz

| This compound Analog | Disease Model | Key Findings | Citation |

| Ethoxymethyl ether this compound (EOM SalB) | Experimental Autoimmune Encephalomyelitis (EAE) | More effective than U50,488 in enabling KOR-mediated functional recovery. | researchgate.net |

| Ethoxymethyl ether this compound (EOM SalB) | Cuprizone-induced demyelination | Increased number of mature oligodendrocytes, myelinated axons, and myelin thickness. | frontiersin.orgnih.govresearchgate.net |

| β-tetrahydropyran this compound | Experimental Autoimmune Encephalomyelitis (EAE) | Decreased disease severity and increased recovery. | wgtn.ac.nz |

| Mesyl Sal B | Experimental Autoimmune Encephalomyelitis (EAE) | Decreased disease severity and increased recovery. | wgtn.ac.nz |

Modulation of Neuroinflammation

Neuroinflammation is a key component of many neurological disorders, including multiple sclerosis. frontiersin.orgnih.gov this compound analogs have demonstrated the ability to modulate this inflammatory response.

Analgesic and Anti-Nociceptive Potential

The search for effective and non-addictive analgesics is a major focus of pharmaceutical research. Kappa opioid receptor agonists, including analogs of this compound, have shown promise in this area due to their analgesic properties with a potentially lower risk of abuse compared to traditional mu-opioid receptor agonists. nih.govnih.gov

Several this compound analogs have been evaluated in various pain models:

β-tetrahydropyran this compound (β-THP SalB) has demonstrated potent analgesic and anti-inflammatory effects. nih.govnih.gov In the hot water tail-withdrawal assay, it exhibited a longer duration of action compared to its parent compound, Salvinorin A. nih.govnih.gov In the formalin-induced inflammatory pain model, both β-THP SalB and Salvinorin A significantly reduced pain scores and paw edema. nih.govnih.gov Furthermore, they were effective in suppressing both mechanical and cold allodynia in a model of paclitaxel-induced neuropathic pain. nih.govnih.gov

Mesyl Sal B has shown a longer duration of action than Salvinorin A in antinociception assays. nih.gov However, in the intraplantar formaldehyde (B43269) assay, it had limited effectiveness in reducing nociceptive and inflammatory pain and did not significantly reduce formaldehyde-induced edema. mdpi.com

PR-37 and PR-38 , two aromatic analogs, have been shown to block nociceptive responses in animal models of abdominal pain and pruritus. frontiersin.org PR-38, specifically 2-O-cinnamoylthis compound, demonstrated antinociceptive activity in a mouse model of visceral pain. researchgate.net

16-ethynyl salvinorin A and 16-bromo salvinorin A have been investigated in acute nociceptive and inflammatory pain models. 16-ethynyl salvinorin A showed significant antinociceptive effects, while 16-bromo salvinorin A displayed more modest effects. transpopmed.orgnih.gov

| This compound Analog | Pain Model | Key Findings | Citation |

| β-tetrahydropyran this compound (β-THP SalB) | Hot water tail-withdrawal, Formalin-induced inflammatory pain, Paclitaxel-induced neuropathic pain | Longer duration of action than Salvinorin A, reduced pain scores and edema, suppressed mechanical and cold allodynia. | nih.govnih.gov |

| Mesyl Sal B | Antinociception assays, Formalin-induced inflammatory pain | Longer duration of action than Salvinorin A, limited effectiveness in reducing inflammatory pain. | nih.govmdpi.com |

| PR-38 (2-O-cinnamoylthis compound) | Visceral pain model | Demonstrated antinociceptive activity. | researchgate.net |

| 16-ethynyl salvinorin A | Acute nociceptive and inflammatory pain | Significant antinociceptive effects. | transpopmed.orgnih.gov |

| 16-bromo salvinorin A | Acute nociceptive and inflammatory pain | Modest antinociceptive effects. | transpopmed.orgnih.gov |

Anti-Addiction Research Paradigms

The kappa opioid receptor system plays a role in the brain's reward pathways, and KOR agonists have been investigated for their potential to treat substance use disorders. frontiersin.org this compound analogs are being explored in preclinical models of addiction for their ability to reduce drug-seeking behaviors.

Mesyl Sal B , a potent and long-acting analog of Salvinorin A, has shown anti-addiction properties in preclinical studies. nih.govresearchgate.net It has been found to attenuate cocaine-seeking behavior in rats. nih.govresearchgate.net

β-tetrahydropyran this compound (β-THP SalB) and Ethoxymethyl ether this compound (EOM SalB) have also demonstrated anti-cocaine properties with minimal side effects in rats. transpopmed.org

16-ethynyl salvinorin A and 16-bromo salvinorin A have shown potential in attenuating cocaine-induced reinstatement of drug-seeking behavior. transpopmed.org

These findings suggest that this compound analogs could be developed as novel therapeutics for cocaine addiction. nih.govresearchgate.net

Behavioral and Electrophysiological Correlates in Animal Models

The behavioral effects of this compound analogs are being characterized in various animal models to understand their potential therapeutic applications and side effect profiles.

In a study using a chemogenetic approach, this compound (SALB) was used to modulate neuronal activity. nih.gov When KORD (a DREADD receptor activated by SALB) was expressed in specific neurons in the ventral tegmental area/substantia nigra (VTA/SN), SALB produced a dose-dependent increase in locomotor activity. nih.gov This demonstrates the ability of this compound to modulate specific neural circuits and influence behavior.

Studies on analogs like 16-bromo salvinorin A have shown that it can have anti-cocaine effects without significantly affecting locomotion, food reward, learning and memory, or anxiety and depressive-like behaviors in preclinical models. mdpi.com This highlights the potential for developing this compound analogs with a favorable side effect profile.

Other Investigational Areas (e.g., Anti-Inflammatory Potential)

Beyond neurological disorders, the anti-inflammatory properties of this compound analogs are being investigated in other contexts.

As mentioned previously, β-tetrahydropyran this compound (β-THP SalB) has demonstrated significant anti-inflammatory effects in the formalin-induced inflammatory pain model, where it reduced paw edema and limited the infiltration of neutrophils into the inflamed tissue. nih.govnih.gov Similarly, the analog PR-38 has been shown to protect against experimental colitis, a model of inflammatory bowel disease. transpopmed.org These findings suggest a broader potential for this compound analogs in treating inflammatory conditions.

Analytical Methodologies for Salvinorin B and Its Analogs in Research

Chromatographic Techniques for Compound Characterization and Quantificationtocris.comscientificlabs.comajuronline.orgresearchgate.netresearchgate.net

Chromatographic methods are fundamental in the separation, identification, and quantification of Salvinorin B in various samples.

High-Performance Liquid Chromatography (HPLC)tocris.comscientificlabs.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound. tocris.comscientificlabs.com Purity assessment of this compound is often performed using HPLC, with some commercial standards achieving a purity of ≥98%. tocris.com A typical HPLC method involves a C18 column with detection at 208 nm, using a mobile phase of acetonitrile (B52724) and water. planta.at For instance, in one method, this compound had a retention time of 6.2 minutes, while its precursor, Salvinorin A, had a retention time of 7.7 minutes. planta.at The technique has also been used to confirm the purity of synthesized Salvinorin A, ensuring no traces of this compound were present. nih.gov

Validation studies for HPLC methods for related Salvinorin analogs have demonstrated good accuracy, precision, and linearity. bu.edu However, significant matrix effects have been observed when using biological or botanical matrices, which can impact the accuracy and selectivity of the method. bu.edunumberanalytics.com Despite this, HPLC allows for clear qualitative distinction between Salvinorin A, this compound, and other analogs in purified solutions. bu.edu

| Parameter | Details | Source |

| Purity | ≥98% | tocris.com |

| Column | C18 | planta.at |

| Detection Wavelength | 208 nm | planta.at |

| Mobile Phase | Acetonitrile/Water | planta.at |

| Retention Time | 6.2 min | planta.at |

Gas Chromatography-Mass Spectrometry (GC/MS)tocris.comajuronline.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful tool for the analysis of this compound, particularly in forensic toxicology. ifrti.org A validated GC/MS method for the simultaneous quantification of Salvinorin A and this compound in forensic samples has been developed. ifrti.org This method demonstrated linearity for this compound from 0-1,000 ng/mL, with a limit of detection (LOD) of 20 ng/mL. ifrti.org

The GC/MS method typically involves a temperature program to ensure optimal separation. For example, one method utilized an initial oven temperature of 260°C, which was ramped up to 290°C. ifrti.org Under these conditions, this compound had a retention time of 6.9 minutes. ifrti.org This validated method provides a reliable means for the quantitative identification of this compound in biological matrices. ifrti.org GC-MS has also been used to analyze extracts from Salvia divinorum, where it can distinguish Salvinorin A from other related compounds. researchgate.net

| Parameter | Details | Source |

| Linearity | 0-1,000 ng/mL | ifrti.org |

| Limit of Detection (LOD) | 20 ng/mL | ifrti.org |

| Retention Time | 6.9 min | ifrti.org |

Liquid Chromatography-Mass Spectrometry (LC/MS/MS)tocris.comscientificlabs.comresearchgate.netwaters.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of this compound, especially in complex biological fluids. nih.govnmslabs.com This technique has been successfully applied to detect and quantify Salvinorin A and B in urine samples. nmslabs.comresearchgate.net The combination of liquid chromatography with tandem mass spectrometry allows for the unambiguous confirmation of the analyte's presence. waters.com

LC-MS/MS methods are particularly valuable for analyzing samples with low concentrations of the target compound. For instance, a method was developed for quantifying Salvinorin A in non-human primate cerebrospinal fluid and human plasma with very low limits of quantification. nih.gov While this study focused on Salvinorin A, the principles are directly applicable to this compound analysis. The use of multiple reaction monitoring (MRM) in tandem mass spectrometry enhances the reduction of chemical noise. nih.gov

Spectroscopic and Spectrometric Techniques (e.g., Nuclear Magnetic Resonance, UV/Vis)tocris.comscientificlabs.comnih.gov

Spectroscopic techniques are indispensable for the structural elucidation of this compound.

Complete assignments of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound have been reported, providing a definitive tool for its identification. nih.govresearchgate.net These assignments are crucial for confirming the structure of this compound isolated from natural sources or produced through synthesis. tandfonline.com NMR data has been instrumental in distinguishing between different stereoisomers, such as 8-epi-Salvinorin B. psu.edu

UV/Vis spectroscopy is a simpler technique that can be used for preliminary screening. This compound mesylate, a derivative of this compound, exhibits a maximum absorbance (λmax) at 205 nm. caymanchem.com While not as specific as NMR or mass spectrometry, UV/Vis can be a quick and easy initial test. ajuronline.org However, analysis of plant extracts with UV/Vis often requires prior extraction to remove interfering pigments. bu.edu

Immunoassays and Receptor Binding Assays for Compound Detectionresearchgate.netacs.org

Immunoassays and receptor binding assays provide alternative methods for the detection of Salvinorin compounds.

An enzyme-linked immunosorbent assay (icELISA) has been developed for the detection of salvinorins. acs.org This assay utilizes a monoclonal antibody raised against this compound hemisuccinate. acs.org The antibody demonstrated specificity for Salvinorin A and other related salvinorins. acs.org This type of assay offers a simple, precise, and sensitive tool for identifying the presence of Salvia divinorum constituents. acs.org

Receptor binding assays are used to determine the affinity of this compound and its analogs for specific receptors, such as the κ-opioid receptor (KOR). psu.edubeilstein-journals.org These assays typically involve competitive binding experiments with a radiolabeled ligand. psu.edu For example, the binding affinity of 8-epi-Salvinorin B was found to be lower than that of this compound. beilstein-journals.org Such assays are critical for understanding the structure-activity relationships of these compounds. frontiersin.org

Sample Preparation and Matrix Effects in Biological Researchtocris.comajuronline.org

The analysis of this compound in biological samples presents challenges due to the complexity of the matrices. numberanalytics.com Sample preparation is a critical step to minimize matrix effects, which can significantly impact the accuracy and precision of quantification. numberanalytics.com

Common sample preparation techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). researchgate.netnumberanalytics.com For GC/MS analysis of Salvinorin A and B in urine, a solid-phase extraction method using Polychrom™ CLIN II columns has been successfully employed. ifrti.org For LC-MS/MS analysis of Salvinorin A in cerebrospinal fluid, a simple dilution of the sample was sufficient, avoiding the need for SPE. nih.gov

Computational Chemistry and Molecular Modeling of Salvinorin B and Its Analogs

Ligand-Receptor Docking Simulations

Ligand-receptor docking simulations are computational methods used to predict the preferred orientation of a molecule when bound to a receptor. For the kappa-opioid receptor (KOR), docking studies have been instrumental in elucidating the binding modes of salvinorin compounds.

A primary focus of these simulations has been to understand the significant difference in KOR affinity between Salvinorin A and its primary metabolite, Salvinorin B. Salvinorin A is a potent KOR agonist, while this compound, which has a hydroxyl group at the C2 position instead of an acetoxy group, is considered inactive or significantly less potent. nih.govresearchgate.net This structure-activity relationship (SAR) is a critical validation criterion for docking poses; successful simulations must correctly rationalize why the C2-acetoxy group is crucial for high potency. nih.govacs.org

Docking studies prioritize binding poses that show interactions with key amino acid residues within the KOR binding pocket, which have been identified through mutagenesis studies. nih.govacs.org These simulations have helped to build a detailed picture of the binding site, highlighting the importance of specific contacts. For Salvinorin A, these key interactions often involve hydrogen bonds and hydrophobic contacts. researchgate.netmdpi.com The models suggest that the C2-substituent's interaction is a determining factor for the experimental activity of Salvinorin A and its analogs. researchgate.net The lack of the acetoxy group in this compound leads to a disruption of this critical interaction pattern, explaining its reduced affinity. mdpi.com

Table 1: Key KOR Residues in Docking of Salvinorin Analogs

| Residue | Location | Role in Binding | Source |

|---|---|---|---|

| Q1152.60 | Transmembrane Helix 2 | Prioritized for interaction in docking poses. | nih.govacs.org |

| V1182.63 | Transmembrane Helix 2 | Prioritized for interaction; responsible for KOR subtype selectivity. | nih.govacs.orgresearchgate.net |

| Y1393.33 | Transmembrane Helix 3 | Prioritized for interaction in docking poses. | nih.govacs.org |

| I2946.55 | Transmembrane Helix 6 | Forms hydrophobic contacts with the ligand. | researchgate.netmdpi.com |

| Y3127.35 | Transmembrane Helix 7 | Crucial for affinity and potency; responsible for KOR subtype selectivity. | nih.govacs.orgresearchgate.net |

| Y3137.36 | Transmembrane Helix 7 | Crucial for affinity and potency; responsible for KOR subtype selectivity. | nih.govacs.orgresearchgate.net |

| I3167.39 | Transmembrane Helix 7 | Forms hydrophobic contacts with the ligand. | researchgate.netmdpi.com |

| C3157.38 | Transmembrane Helix 7 | Identified as a potential anchoring point for covalent labeling of ligands. | nih.govnih.gov |

Molecular Dynamics Simulations for Binding Conformations and Receptor Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture from docking studies. These simulations model the movement of atoms over time, offering insights into the stability of binding poses, conformational changes in the receptor, and the role of solvent molecules.

MD simulations have been employed to refine the binding mode of Salvinorin A at the KOR. researchgate.netmdpi.com These studies confirm that Salvinorin A is stabilized within the binding pocket primarily through a network of hydrogen bonds and hydrophobic contacts. researchgate.net By simulating the behavior of the Salvinorin A-KOR complex, researchers can rationalize experimental SAR data for a wide range of analogs, including the inactivity of this compound. mdpi.com The simulations show how subtle changes to the ligand, such as the hydrolysis of the C2-acetoxy group to a hydroxyl group (transforming Salvinorin A to this compound), can disrupt the established interaction pattern and destabilize the binding pose. mdpi.com

Quantum Chemical Calculations: Density Functional Theory (DFT) for Reactivity and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. aps.orgaps.org DFT can calculate properties like electronic structure, reactivity, and the distribution of electron density, which are fundamental to understanding ligand-receptor interactions. nih.govmdpi.com

While specific, in-depth DFT studies focused exclusively on this compound are not extensively detailed in the surveyed literature, the principles of DFT are highly applicable. Such calculations could be used to compare the electronic structure of this compound with that of Salvinorin A. For example, DFT could model the electron distribution around the C2-hydroxyl group of this compound versus the C2-acetoxy group of Salvinorin A. This would provide a quantum-mechanical basis for the observed differences in their ability to act as hydrogen bond acceptors, a critical feature for KOR binding. nih.govacs.org

DFT is also valuable for studying the reactivity of molecules. nih.gov For instance, it could be used to analyze the electrophilicity of the C2 position in various salvinorin analogs, helping to explain their potential for covalent interactions with receptor residues like cysteine, as explored in the design of affinity labels. researchgate.net By calculating the geometry and electronic properties, DFT can help explain the relative stability and reactivity of different salvinorin derivatives, thereby guiding the synthesis of new compounds with desired properties. nih.govmdpi.com

Structure-Based Drug Design Approaches

Structure-based drug design utilizes the three-dimensional structural information of a biological target to design new ligands. Salvinorin A has served as an important lead compound and structural scaffold for the design of novel KOR agonists and antagonists. nih.govmdpi.com The well-defined structure-activity relationship, particularly the dramatic loss of activity in this compound, provides a critical guideline for these design efforts. nih.govacs.org

The primary goal is to create analogs with improved pharmacological profiles, such as enhanced metabolic stability, better in vivo duration of action, and potentially biased signaling (activating only a subset of the receptor's signaling pathways). mdpi.comnih.gov The short in vivo duration of Salvinorin A is attributed to the rapid hydrolysis of its C2-acetate group to form the less active this compound. nih.gov

A key strategy in structure-based design has therefore been the modification of the C2 position to prevent this metabolic inactivation. Researchers have designed and synthesized analogs where the labile ester group is replaced with more stable bioisosteres, such as ethers. The methoxymethyl ether of this compound, for example, shows high affinity and potency at the KOR, demonstrating the success of this strategy. frontiersin.org By using computational modeling to predict how these new C2 substituents will fit into the KOR binding pocket and interact with key residues, scientists can rationally design more drug-like candidates. nih.govfrontiersin.org

Table 2: Examples of Salvinorin Analogs in Structure-Based Design

| Compound | Modification from Salvinorin A/B | Designed Purpose / Outcome | Source |

|---|---|---|---|

| This compound (SalB) | C2-acetoxy group of SalA is hydrolyzed to a C2-hydroxy group. | Primary, inactive metabolite of SalA; serves as a negative control in SAR studies. | researchgate.netacs.org |

| Methoxymethyl ether of this compound | C2-hydroxyl group of SalB is replaced with a methoxymethyl ether. | Improved metabolic stability; higher KOR binding affinity and potency than Salvinorin A. | frontiersin.org |

| Ethoxymethyl ether of this compound | C2-hydroxyl group of SalB is replaced with an ethoxymethyl ether. | Improved metabolic stability; displayed higher KOR binding affinity and potency. | frontiersin.org |

| 22-Thiocyanatosalvinorin A (RB-64) | C2-acetoxy group modified to create a covalent probe. | Designed as an irreversible, high-affinity agonist to probe the KOR active state. | nih.govnih.gov |

| 16-Bromo Salvinorin A (16-BrSalA) | Bromine added at the C-16 position of the furan (B31954) ring. | Analogue with comparable affinity and efficacy to SalA but with a potentially improved side-effect profile. | mdpi.com |

Future Directions and Emerging Research Avenues for Salvinorin B

Exploration of Novel Analog Chemotypes with Enhanced Profiles

A primary avenue of research involves the synthesis and evaluation of novel analogs of Salvinorin B to enhance metabolic stability, receptor affinity, and functional selectivity. The C-2 position of the Salvinorin scaffold, where Salvinorin A has an acetate (B1210297) group that is hydrolyzed to the hydroxyl group of this compound, has been a major focus of modification. frontiersin.orgnih.gov

Researchers have found that replacing the hydroxyl group of this compound with various ethers can dramatically improve potency and duration of action. For example, this compound methoxymethyl ether (MOM-SalB) and this compound ethoxymethyl ether (EOM-SalB) both exhibit significantly higher affinity and potency at the KOR compared to Salvinorin A. frontiersin.orgresearchgate.net EOM-SalB, in particular, has been identified as one of the most potent neoclerodane KOR agonists described to date. researchgate.net These modifications are believed to enhance stability by preventing the rapid hydrolysis that deactivates Salvinorin A. benchchem.comfrontiersin.org

Other modifications have explored different substituents at various positions. For instance, 16-bromo Salvinorin A, a derivative that can be conceptualized from the this compound scaffold, maintains high affinity and efficacy comparable to Salvinorin A, indicating that this position can be modified without losing desired activity. mdpi.com The goal of this "scaffold-hopping" approach is to move away from the natural product's limitations to discover novel chemotypes with improved bioactivity and pharmacokinetic properties. nih.gov

Table 1: Comparison of this compound Analogs and Related Compounds

| Compound | Modification from Salvinorin A/B | Key Finding |

|---|---|---|

| This compound | C-2 hydroxyl (hydrolyzed from Salvinorin A's acetate) | Primary metabolite, serves as a scaffold for synthesis. benchchem.com |

| This compound methoxymethyl ether (MOM-SalB) | C-2 methoxymethyl ether | ~7 times more potent than Salvinorin A in GTPγS assays, with a longer half-life. researchgate.net |

| This compound ethoxymethyl ether (EOM-SalB) | C-2 ethoxymethyl ether | Higher KOR binding affinity and potency than Salvinorin A. researchgate.net |

| Mesyl this compound | C-2 mesylate substitution | Acts as a G-protein biased full agonist of the KOR. mdpi.com |

| 16-Bromo Salvinorin A | Bromination at C-16 | Comparable affinity and efficacy to Salvinorin A, with G-protein bias. mdpi.com |

Advanced Pharmacological Profiling and Functional Selectivity Studies

A significant frontier in KOR-targeted drug discovery is the concept of functional selectivity, or "biased agonism." This refers to the ability of a ligand to preferentially activate one intracellular signaling pathway over another after binding to a receptor. For KORs, agonists can trigger G-protein signaling, which is associated with therapeutic effects like analgesia, or they can recruit β-arrestin2, a pathway linked to adverse effects. acs.orgfrontiersin.org The development of G-protein-biased KOR agonists is a key goal to create safer therapeutics. frontiersin.orgfrontiersin.org

This compound analogs are at the forefront of this research. Mesyl this compound, for example, has been identified as a G-protein-biased full agonist at the KOR. mdpi.com Similarly, EOM-SalB and 16-Bromo Salvinorin A have also demonstrated G-protein signaling bias. frontiersin.orgmdpi.com This is a highly desirable characteristic, as it may separate the potential therapeutic benefits from the unwanted side effects associated with unbiased KOR agonists. frontiersin.orgbiorxiv.org

Advanced in vitro assays, such as those measuring cAMP accumulation for G-protein activation and BRET-based assays for β-arrestin recruitment, are crucial for characterizing the signaling profiles of these new analogs. frontiersin.orgmdpi.com Comparing the potency and efficacy of a compound in both pathways allows researchers to calculate a "bias factor," quantifying its preference for G-protein signaling. frontiersin.org Studies have shown that even structurally similar analogs can have different degrees of bias, highlighting the subtle structure-activity relationships that govern functional selectivity. frontiersin.org

Table 2: Functional Selectivity Profile of KOR Agonists

| Compound | Target Receptor | Signaling Preference | Implication |

|---|---|---|---|

| Salvinorin A | KOR | Balanced/Unbiased Agonist | Activates both G-protein and β-arrestin pathways. frontiersin.org |

| Mesyl this compound | KOR | G-protein Biased | Potentially fewer side effects than unbiased agonists. mdpi.commdpi.com |

| EOM-SalB | KOR | G-protein Biased | May offer therapeutic benefits with a reduced side-effect profile. frontiersin.org |

| 16-Bromo Salvinorin A | KOR | G-protein Biased | Maintains anti-cocaine effects with an improved side-effect profile in preclinical models. mdpi.com |

| U50,488 | KOR | Balanced/Unbiased Agonist | Prototypical KOR agonist used as a reference in bias studies. frontiersin.orgfrontiersin.org |

Systems Neuroscience Approaches to KOR Modulation

Understanding the impact of this compound-derived KOR agonists requires looking beyond single-receptor interactions to their effects on whole brain circuits and networks. Systems neuroscience provides the tools to investigate how modulating KOR activity influences large-scale neural dynamics, which ultimately underlie complex behaviors. nih.gov

KORs are strategically located in brain regions critical for mood, reward, and motivation, such as the striatum and prefrontal cortex. nih.govabcam.com Activation of KORs generally counteracts the dopamine (B1211576) system, which is a key mechanism for their potential therapeutic effects in addiction. nih.govmdpi.com Preclinical studies using this compound analogs like Mesyl this compound have shown they can reduce cocaine-induced hyperactivity and behavioral sensitization. mdpi.com

Future research will increasingly use advanced techniques like in vivo neuroimaging, electrophysiology, and optogenetics in animal models to map the precise circuit-level changes induced by novel this compound analogs. This includes investigating how biased agonists differ from unbiased ones in their modulation of neural ensembles in the nucleus accumbens, ventral tegmental area, and other nodes of the brain's reward circuitry. mdpi.com Elucidating these network-level mechanisms is essential for predicting the therapeutic efficacy and potential side effects of new compounds.

Integration of Omics Data in Biosynthesis and Mechanism Elucidation

The fields of genomics, transcriptomics, and metabolomics—collectively known as "omics"—are providing powerful new insights into both the natural production of Salvinorins and their mechanisms of action. A chromosome-level genome assembly of the source plant, Salvia divinorum, has been a major breakthrough, facilitating the identification of genes involved in the Salvinorin A biosynthetic pathway. researchgate.netresearchgate.net

The biosynthesis of Salvinorin A, and by extension its precursor relationship to this compound, is a multi-step enzymatic process starting from geranylgeranyl diphosphate (B83284) (GGPP). oup.com Researchers have identified specific enzymes, such as (–)-kolavenyl diphosphate synthase and cytochrome P450s, that are key to building the complex neoclerodane core. oup.comresearchgate.net By integrating transcriptomic data (which genes are being expressed) with metabolomic data (which compounds are present), scientists can piece together the entire pathway. frontiersin.orgresearchgate.net This knowledge could enable the production of this compound and its analogs through synthetic biology approaches, offering a more scalable and sustainable source than plant extraction. oup.com